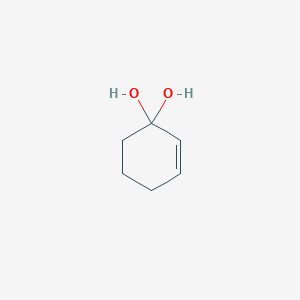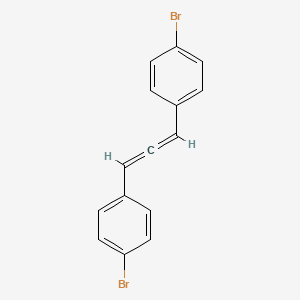![molecular formula C35H48O B14278970 1-[(Octadecyloxy)methyl]pyrene CAS No. 134217-20-2](/img/structure/B14278970.png)
1-[(Octadecyloxy)methyl]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Octadecyloxy)methyl]pyrene is an organic compound that belongs to the class of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its unique optical and electronic properties. The addition of an octadecyloxy group to the pyrene structure enhances its solubility and modifies its chemical behavior, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Octadecyloxy)methyl]pyrene typically involves the alkylation of pyrene with an octadecyloxy group. One common method is the Williamson ether synthesis, where pyrene is reacted with an octadecyloxy halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(Octadecyloxy)methyl]pyrene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in sulfuric acid.
Major Products Formed
Oxidation: Pyrenequinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated pyrenes, nitropyrenes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(Octadecyloxy)methyl]pyrene is largely dependent on its interaction with molecular targets and pathways. In biological systems, the compound can integrate into lipid membranes, altering their fluidity and permeability. This can affect membrane-bound proteins and signaling pathways, leading to changes in cellular functions . In photophysical applications, the compound’s fluorescence properties are utilized to study molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrene: Similar structure but lacks the octadecyloxy group, resulting in different solubility and chemical behavior.
1-Octylpyrene: Contains an octyl group instead of an octadecyloxy group, leading to differences in hydrophobicity and reactivity.
1-Pyrenemethanol: Has a hydroxymethyl group, making it more hydrophilic compared to 1-[(Octadecyloxy)methyl]pyrene.
Uniqueness
This compound stands out due to its enhanced solubility and unique combination of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both solubility and interaction with hydrophobic environments are important .
Properties
CAS No. |
134217-20-2 |
|---|---|
Molecular Formula |
C35H48O |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
1-(octadecoxymethyl)pyrene |
InChI |
InChI=1S/C35H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-36-28-32-24-23-31-22-21-29-19-18-20-30-25-26-33(32)35(31)34(29)30/h18-26H,2-17,27-28H2,1H3 |
InChI Key |
ALQMWUGHSMFNHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)






